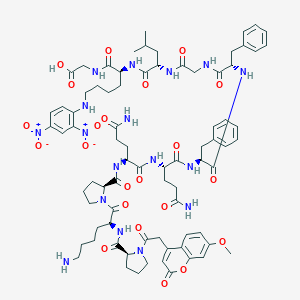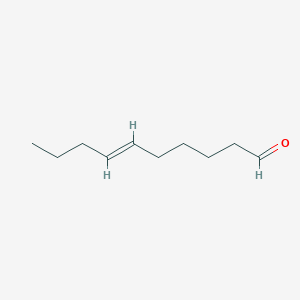![molecular formula C28H31N3O5 B235496 N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B235496.png)
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Dimebon, and it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Mécanisme D'action
The exact mechanism of action of Dimebon is not fully understood. However, it is believed that Dimebon exerts its neuroprotective effects by modulating several cellular pathways, including mitochondrial function, protein aggregation, and calcium homeostasis.
Biochemical and physiological effects:
Dimebon has been shown to have several biochemical and physiological effects in animal models of neurodegenerative diseases. These effects include improving mitochondrial function, reducing oxidative stress, and reducing the accumulation of toxic proteins in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Dimebon in laboratory experiments is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. However, one of the limitations of using Dimebon in laboratory experiments is its relatively short half-life, which can make it difficult to maintain therapeutic levels of the compound in the body.
Orientations Futures
There are several future directions for research on Dimebon. One area of research is to further elucidate the mechanism of action of Dimebon and to identify specific cellular pathways that are modulated by the compound. Another area of research is to investigate the potential use of Dimebon in other neurodegenerative diseases, such as Parkinson's disease. Additionally, future research could focus on developing new formulations of Dimebon that have a longer half-life and improved therapeutic efficacy.
Méthodes De Synthèse
The synthesis of Dimebon involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(1-piperazinyl)aniline to form the intermediate product. The final step involves the reaction of the intermediate product with 2-(2-methylphenoxy)acetic acid to form Dimebon.
Applications De Recherche Scientifique
Dimebon has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. In preclinical studies, Dimebon has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, Dimebon has been shown to have neuroprotective effects and to reduce the accumulation of toxic proteins in the brain, which are hallmark features of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C28H31N3O5 |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
N-[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C28H31N3O5/c1-20-6-4-5-7-26(20)36-19-27(32)29-22-8-10-23(11-9-22)30-12-14-31(15-13-30)28(33)21-16-24(34-2)18-25(17-21)35-3/h4-11,16-18H,12-15,19H2,1-3H3,(H,29,32) |
Clé InChI |
QCWRHHASCJFNHU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)
![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)

![(7Z,18E,20Z)-17-Ethyl-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,21-hexamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B235437.png)

![2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B235440.png)
![6-[[11-Carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-(4,5,6-trihydroxyoxan-2-yl)oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B235454.png)
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B235472.png)
![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235475.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B235488.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B235489.png)